1-N-Benzyl-5-fluorobenzene-1,2-diamine
Overview
Description
1-N-Benzyl-5-fluorobenzene-1,2-diamine is a chemical compound with the molecular formula C13H13FN2 . It has a molecular weight of 216.25 . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of 1-N-Benzyl-5-fluorobenzene-1,2-diamine consists of a benzene ring with a fluorine atom and two amine groups attached to it . Additionally, one of the amine groups is further substituted with a benzyl group .Scientific Research Applications
Synthesis of Fluorinated Polymers
1-N-Benzyl-5-fluorobenzene-1,2-diamine is utilized in the synthesis of soluble fluoro-polyimides, offering exceptional thermal stability, low moisture absorption, and high hygrothermal stability. These properties are critical for high-performance materials in electronics and aerospace applications (Xie et al., 2001).
Organometallic Chemistry
This compound plays a role in organometallic chemistry and transition-metal-based catalysis. Its partial fluorination affects electron density donation, making it a candidate for non-coordinating solvents or easily displaced ligands in metal complexes (Pike et al., 2017).
Structural Characterization
1-N-Benzyl-5-fluorobenzene-1,2-diamine contributes to the structural characterization of new stiff rod oligomeric domains, providing insights into materials science and engineering, particularly in the development of novel materials with specific mechanical properties (Krebs & Jørgensen, 2002).
Corrosion Inhibition
Derivatives of 1-N-Benzyl-5-fluorobenzene-1,2-diamine have been studied for their potential in inhibiting acidic corrosion of metals, which is crucial in extending the lifespan of industrial materials and infrastructure (Singh & Quraishi, 2016).
Photodynamics and Chemical Selectivity
The fluorination patterns in molecules similar to 1-N-Benzyl-5-fluorobenzene-1,2-diamine influence their excited-state distortions, which are pivotal in determining the chemoselectivities for photochemical reactions. This is crucial in photochemistry and the development of photoresponsive materials (Li & Lopez, 2022).
properties
IUPAC Name |
2-N-benzyl-4-fluorobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBMHNNPUYDKMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Benzyl-5-fluorobenzene-1,2-diamine |
Synthesis routes and methods
Procedure details
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